molecular formula C14H21NO4 B13502779 Tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate

Tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate

Cat. No.: B13502779
M. Wt: 267.32 g/mol
InChI Key: IJNYWRRJQFYLLO-UHFFFAOYSA-N
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Description

Tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-2-(4-hydroxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate is unique due to its dual hydroxyphenyl and carbamate functionalities, which confer distinct chemical reactivity and biological activity. Its ability to inhibit both β-secretase and acetylcholinesterase makes it a promising candidate for therapeutic applications in neurodegenerative diseases .

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(4)9-12(17)10-5-7-11(16)8-6-10/h5-8,12,16-17H,9H2,1-4H3

InChI Key

IJNYWRRJQFYLLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C1=CC=C(C=C1)O)O

Origin of Product

United States

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